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Compound Focus: Mianserin Hydrochloride

CAS No.: 21535-47-7

Cat. No.: S535402

Receptor Binding Profile Comparison

The table below summarizes the key receptor binding and functional activities of mianserin and mirtazapine.
The data is primarily presented as pKi values (the negative logarithm of the inhibition constant, where a

higher value indicates greater affinity) [1].

Receptor / Mianserin Mianserin Affinity Mirtazapine Mirtazapine Affinity /
Target Activity (pKi) Activity Notes

o2- Antagonist ~7.4 - 7.6 (human) Antagonist [2] Primary mechanism
Adrenoceptor [1] [1] [3] (enhances NE/5-HT

release) [2]

5-HT2A Antagonist 8.37 (human) [1] Antagonist [2] Contributes to low

(Serotonin) [1] [3] sexual dysfunction/Gl
effects [2]

5-HT2C Inverse 8.36 (human) [1] Antagonist [2] Contributes to low

(Serotonin) Agonist [1] [3] sexual dysfunction/Gl

effects & weight gain [2]
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Receptor / Mianserin Mianserin Affinity Mirtazapine Mirtazapine Affinity /
Target Activity (pKi) Activity Notes
5-HT3 Information Information Missing ~ Antagonist [2] Contributes to low Gl
(Serotonin) Missing side effects [2]
5-HT1ellF Agonist [4] EC50 = 123.3 nM Agonist [4] May explain clinically
(Serotonin) (5-HT1eR) [4] observed antimigraine
properties [4]

Histamine H1 Antagonist 9.26 (human) [1] Potent Primary cause of

[1] Antagonist [2] sedation and weight gain

(3] (2]
Noradrenaline Uptake 7.6 (human) [1] No significant Not a primary
Transporter Inhibitor [1] inhibition [2] [3]  mechanism [2]
K-Opioid Partial ~12-18x higher Agonist [5] Direct agonist activity
Receptor Agonist [5] affinity for k- than p- shown in vitro [5]
and - receptors [5]

Muscarinic Information Information Missing ~ Weak Contributes to mild
Receptors Missing Antagonist [2] anticholinergic effects [2]

(3]

Key Experimental Findings and Protocols

Several studies provide deeper insights through specific experimental approaches:

¢ Anti-inflammatory Mechanism of Mianserin: A 2019 study designed mianserin derivatives to
reduce 5-HT receptor binding [1]. The lead compound showed dramatically reduced 5-HT receptor
affinity in radioligand binding assays using rat cerebral cortex, yet retained the ability to inhibit
endosomal Toll-like receptor 7/9 signaling in primary human macrophages and spontaneous
cytokine production in human rheumatoid synovial tissue cultures [1]. This demonstrates that

mianserin's anti-inflammatory effects are independent of 5-HT receptor activity [1].
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e Unexpected Agonism at 5-HT1e/1F Receptors: A 2024 screening of aminergic drugs revealed that
both mianserin and mirtazapine act as potent agonists at the 5-HT1e and 5-HT1F receptors [4]. This
was determined using a cAMP inhibition assay (GloSensor) and a BRET-based G protein
activation assay, with mianserin showing EC50 values of 123.3 nM at 5-HT1eR and 47.5 nM at 5-
HT1FR [4]. This agonism, structurally characterized by cryo-EM, suggests a mechanism for their

clinically observed antimigraine effects [4].

e Agonist Activity at k-Opioid Receptors: A 2012 study investigated the effects of mianserin on cloned
and native opioid receptors [5]. In radioligand binding assays on CHO cells expressing human
opioid receptors, mianserin displayed a 12- to 18-fold higher affinity for k- than for p- and §-opioid
receptors [5]. Functional activity was confirmed in [[35S]GTPYS binding assays] in CHO/KOP cells
and rat brain membranes, where mianserin and mirtazapine acted as agonists, and also stimulated

ERK1/2 phosphorylation, which was blocked by the k-selective antagonist nor-BNI [5].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key signaling pathways affected by mianserin and mirtazapine, based

on the experimental findings cited above.

Key Distinctions for Research and Development

¢ Structural Analogs with Nuanced Profiles: While both drugs are tetracyclic antidepressants with
core antagonism at a2-adrenoceptors, histamine H1, and 5-HT2 receptors, their binding affinities and
activities at other targets diverge significantly [1] [2]. Mianserin has weak noradrenaline reuptake
inhibition, whereas mirtazapine lacks this activity entirely [1] [2].

¢ Beyond Monoamines: Unexplored Therapeutic Potential: Recent research highlights mechanisms
beyond their classic monoaminergic profiles. The anti-inflammatory effects of mianserin via TLR
inhibition and the agonism of both drugs at 5-HT1e/1F and k-opioid receptors present novel
avenues for drug repurposing, such as in inflammatory diseases, migraine, and pain management [1]

[4] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11023502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3504997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3504997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3504997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6542943/
https://psychopharmacologyinstitute.com/publication/mirtazapine-guide-pharmacology-indications-dosing-guidelines-and-adverse-effects-2922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6542943/
https://psychopharmacologyinstitute.com/publication/mirtazapine-guide-pharmacology-indications-dosing-guidelines-and-adverse-effects-2922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6542943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3504997/
https://www.smolecule.com/products/s535402?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s535402?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

References

1. Structural Modification of the Antidepressant Mianserin ... [pmc.ncbi.nim.nih.gov]

2. Mirtazapine Guide: Pharmacology, Indications, Dosing ... [psychopharmacologyinstitute.com]
3. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4. Structural insights into the unexpected agonism of tetracyclic ... [pmc.ncbi.nim.nih.gov]

5. The atypical antidepressant mianserin exhibits agonist activity ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Mianserin vs mirtazapine receptor binding affinity differences].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b535402#mianserin-vs-mirtazapine-receptor-binding-affinity-

differences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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